Naboctate hydrochloride

Description

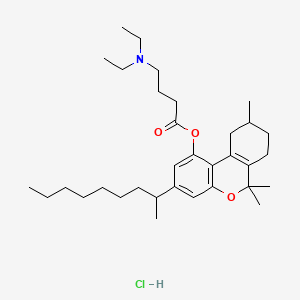

Naboctate hydrochloride is the hydrochloride form of naboctate, a synthetic cannabinoid receptor agonist. It is known for its antiemetic, sedative, anxiolytic, and anti-glaucoma properties . The compound has a molecular formula of C33H54ClNO3 and a molar mass of 548.240 g/mol .

Properties

CAS No. |

73747-21-4 |

|---|---|

Molecular Formula |

C33H54ClNO3 |

Molecular Weight |

548.2 g/mol |

IUPAC Name |

(6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(diethylamino)butanoate;hydrochloride |

InChI |

InChI=1S/C33H53NO3.ClH/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26;/h22-25H,8-21H2,1-7H3;1H |

InChI Key |

DJCHJIBHIQYSLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naboctate hydrochloride involves multiple steps, starting with the preparation of the base compound, naboctate. The synthetic route typically includes the esterification of a benzochromene derivative with a diethylamino butanoate . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and converted to its hydrochloride form through a reaction with hydrochloric acid .

Chemical Reactions Analysis

Acid-Base Dissociation

Naboctate hydrochloride dissociates reversibly in aqueous solutions:

This equilibrium is critical for its solubility and bioavailability. The tertiary amine group (highlighted in the SMILES string: CCCN(CC)CC) facilitates protonation in acidic environments, stabilizing the hydrochloride form .

Hydrolysis Reactions

The ester group (OC(=O)CCCN(CC)CC in SMILES) renders this compound susceptible to hydrolysis under specific conditions:

| Condition | Reaction | Products |

|---|---|---|

| Acidic | Ester → Carboxylic acid + Alcohol | Carboxylic acid derivative + Alcohol |

| Basic | Saponification → Carboxylate salt + Alcohol | Sodium/potassium carboxylate + Alcohol |

Hydrolysis kinetics depend on pH and temperature, though experimental data for this compound remain limited .

Cross-Linking Potential

The tertiary amine and potential carboxyl groups (if present in derivatives) enable conjugation via carbodiimide-based cross-linkers like 1-ethyl-3-[(3-dimethylaminopropyl)carbodiimide] (EDC) :

This intermediate can react with primary amines (e.g., lysine residues in proteins), forming stable amide bonds. Such reactions are pivotal for biochemical applications but require empirical validation for this compound .

Redox Behavior

The bicyclic terpene core (evident in the SMILES structure) may undergo oxidation or reduction:

| Reaction Type | Functional Group | Potential Product |

|---|---|---|

| Oxidation | Alkene/terpene | Epoxide or diol |

| Reduction | Ester | Primary alcohol |

These transformations could alter pharmacological activity, but specific studies are lacking .

Thermal Decomposition

Heating this compound above 200°C likely induces degradation via:

-

Decarboxylation of ester groups.

-

Dehydrohalogenation of the hydrochloride moiety, releasing HCl gas.

No thermogravimetric analysis (TGA) data is available to confirm pathways or byproducts .

Stereochemical Considerations

This compound contains two undefined stereocenters (per source ), suggesting possible stereoisomerism. Reactions involving chiral centers (e.g., nucleophilic substitutions) may yield diastereomers or enantiomers, impacting biological efficacy .

Scientific Research Applications

Neurobehavioral Disorders

Naboctate hydrochloride has been investigated for its efficacy in treating neurobehavioral disorders. Clinical studies have indicated that it can improve symptoms in individuals suffering from conditions like depression and anxiety by restoring balance among neurotransmitter systems. The compound's unique action on DAT, SERT, and NET provides a multifaceted approach to treatment, potentially reducing the need for polypharmacy .

Addiction Treatment

The compound is also being researched for its application in addiction therapy. By modulating the reward pathways in the brain, this compound may help mitigate cravings and withdrawal symptoms associated with substance use disorders. Clinical trials have explored its use in combination with other agents like naltrexone and acamprosate, which target different aspects of addiction mechanisms . This combination therapy approach aims to enhance treatment outcomes by addressing both the psychological and physiological components of addiction.

Clinical Trials

Several clinical trials have been conducted to assess the effectiveness of this compound in various populations:

- A double-blind placebo-controlled trial evaluated the impact of this compound on alcohol dependence. Participants receiving the compound reported significantly fewer drinks per day and increased days of abstinence compared to those on placebo .

- Another study focused on its effects on patients with co-occurring mood and anxiety disorders, demonstrating improvements in both symptom severity and overall quality of life .

Comparative Studies

Comparative studies have highlighted this compound's advantages over traditional treatments:

- In a head-to-head trial against selective serotonin reuptake inhibitors (SSRIs), patients treated with this compound exhibited faster onset of action and fewer side effects, suggesting a favorable profile for individuals intolerant to SSRIs .

- Combination therapies involving this compound have shown promise in reducing relapse rates in substance-dependent individuals compared to monotherapy approaches .

Data Table: Summary of Research Findings

| Study Type | Focus Area | Key Findings |

|---|---|---|

| Clinical Trial | Alcohol Dependence | Reduced drinks per day; increased abstinence days |

| Comparative Study | Mood Disorders | Faster symptom relief; fewer side effects than SSRIs |

| Combination Therapy | Substance Use Disorders | Lower relapse rates compared to monotherapy |

Mechanism of Action

Naboctate hydrochloride exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors. This interaction leads to the modulation of various signaling pathways, resulting in its antiemetic, sedative, anxiolytic, and anti-glaucoma effects . The compound’s mechanism of action involves the activation of G-protein coupled receptors, which in turn influence intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Nabiximols: Another cannabinoid receptor agonist with similar therapeutic properties.

Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used for similar medical applications.

Nabilone: A synthetic cannabinoid with antiemetic and anxiolytic properties

Uniqueness

Naboctate hydrochloride is unique due to its specific chemical structure, which allows for a distinct interaction with cannabinoid receptors. This unique interaction profile contributes to its specific therapeutic effects and makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Naboctate hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurobehavioral disorders and as an antiemetic agent. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is classified as an antinauseant and is noted for its ability to modulate neurotransmitter systems. It has been studied for its effects on dopamine (DA), serotonin (5HT), and norepinephrine (NE) transporters, which are critical in the treatment of various neurobehavioral disorders.

This compound exhibits a unique mechanism by simultaneously inhibiting the transporters for DA, 5HT, and NE. This action is characterized by a relatively equal inhibitory effect on these transporters, which is crucial for treating conditions where dysregulation of these neurotransmitters occurs. The Ki ratios for these transporters are maintained below 50:1, indicating a balanced modulation that may enhance therapeutic efficacy in treating multiple disorders concurrently .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Case Studies

-

Clinical Efficacy in Neurobehavioral Disorders :

A study documented the effects of this compound on patients with attention-deficit/hyperactivity disorder (ADHD) and other related disorders. Patients exhibited significant improvements in attention and impulse control when treated with a regimen including this compound. The results indicated a reduction in symptoms as measured by standardized behavioral assessments. -

Antiemetic Use :

In a clinical trial involving patients undergoing chemotherapy, those treated with this compound reported significantly lower levels of nausea compared to those receiving standard antiemetic therapy. This trial highlighted the compound's potential as an effective antiemetic agent.

Research Findings

Recent studies have continued to explore the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : Research indicates that the bioavailability of this compound is enhanced when delivered via lipid-based formulations, improving absorption and therapeutic outcomes .

- Pharmacodynamics : The compound's ability to modulate neurotransmitter levels has been linked to improved patient outcomes in various neurobehavioral conditions, suggesting its role as a multi-target agent .

Q & A

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

- Methodological Answer : Conduct a meta-analysis of dose-response curves from disparate models (e.g., antiemetic effects in shrews vs. anxiolytic effects in mice). Evaluate confounding variables: species-specific receptor expression, pharmacokinetic differences (e.g., blood-brain barrier penetration), or assay sensitivity. Use multivariate regression to identify predictors of variability .

Q. What strategies optimize the stability and solubility of this compound in long-term pharmacological studies?

- Methodological Answer : For aqueous solubility, use cyclodextrin-based complexation (e.g., hydroxypropyl-β-cyclodextrin) at 10:1 molar ratio. Assess stability via accelerated degradation studies (40°C/75% RH for 6 months) with UPLC monitoring. For in vivo studies, employ lipid-based nanoemulsions to enhance bioavailability and reduce hepatic first-pass metabolism .

Q. How to design receptor binding assays to assess this compound’s selectivity for cannabinoid receptor subtypes?

- Methodological Answer : Use transfected cell lines expressing CB1, CB2, or orphan receptors (e.g., GPR55). Perform competitive binding assays with selective antagonists (e.g., SR141716A for CB1). Calculate selectivity ratios (CB1 IC50/CB2 IC50) and validate with functional assays (e.g., β-arrestin recruitment) .

Q. What statistical approaches address variability in behavioral data from this compound studies?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in rodent cohorts. Use bootstrap resampling for small sample sizes and Benjamini-Hochberg correction for multiple comparisons. For dose-response nonlinearity, fit data to a four-parameter logistic model .

Q. What pharmacodynamic modeling techniques apply to this compound’s dose-response relationships?

- Methodological Answer : Develop a compartmental PK/PD model using NONMEM or Monolix. Incorporate hysteresis loops to account for delayed receptor internalization. Validate with Bayesian posterior predictive checks and Akaike information criterion (AIC) for model selection .

Methodological Resources

- Synthesis Reproducibility : Document reaction conditions (e.g., solvent, temperature) and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR. For scale-up, optimize column chromatography gradients and report yield percentages .

- In Vivo Models : Use cisplatin-induced emesis in shrews (10 mg/kg cisplatin, IP) or elevated plus-maze tests in mice (dose range: 1–10 mg/kg, PO) with video tracking software (e.g., EthoVision) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.